methyl 4-ethynyl-1-methyl-1H-pyrazole-5-carboxylate
CAS No.: 1823783-51-2
Cat. No.: VC5144147
Molecular Formula: C8H8N2O2
Molecular Weight: 164.164
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1823783-51-2 |
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Molecular Formula | C8H8N2O2 |
Molecular Weight | 164.164 |
IUPAC Name | methyl 4-ethynyl-2-methylpyrazole-3-carboxylate |
Standard InChI | InChI=1S/C8H8N2O2/c1-4-6-5-9-10(2)7(6)8(11)12-3/h1,5H,2-3H3 |
Standard InChI Key | GIWHPAMRFXTRDO-UHFFFAOYSA-N |
SMILES | CN1C(=C(C=N1)C#C)C(=O)OC |
Introduction
Chemical Structure and Properties
Molecular Architecture
Methyl 4-ethynyl-1-methyl-1H-pyrazole-5-carboxylate features a pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms. The 1-position is substituted with a methyl group, while the 4-position hosts an ethynyl group (–C≡CH). The 5-position is functionalized with a methyl ester (–COOCH₃), enhancing the compound’s solubility in organic solvents compared to its carboxylic acid analog .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
CAS Number | 1823783-51-2 | MolCore |
Molecular Formula | C₈H₈N₂O₂ | MolCore |
Molecular Weight | 164.16 g/mol | MolCore |
Purity | ≥97% | MolCore |
The ethynyl group’s linear geometry and high reactivity make this compound a valuable substrate for Huisgen cycloaddition reactions, enabling the construction of triazole derivatives under copper-catalyzed conditions .
Synthesis and Production
Industrial Manufacturing
Industrial-scale production of methyl 4-ethynyl-1-methyl-1H-pyrazole-5-carboxylate typically follows a multi-step sequence starting from 1-methyl-1H-pyrazole. Key steps include:
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Ethynylation: Introduction of the ethynyl group at the 4-position via Sonogashira coupling or direct alkyne addition.
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Esterification: Conversion of the 5-carboxylic acid derivative to the methyl ester using methanol under acidic or enzymatic conditions .
MolCore reports optimized catalytic processes to achieve high yields (>90%) and purity ≥97%, adhering to ISO-certified quality control protocols . Continuous flow reactor systems are increasingly adopted to enhance scalability and reduce byproduct formation.
Applications in Pharmaceutical Research
Role as an API Intermediate
This compound’s primary application lies in its use as a precursor to biologically active molecules. The ethynyl group facilitates modular derivatization, enabling rapid assembly of compound libraries for high-throughput screening. Notable applications include:
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Kinase Inhibitors: The pyrazole scaffold is a common motif in ATP-competitive kinase inhibitors. Methyl 4-ethynyl-1-methyl-1H-pyrazole-5-carboxylate has been employed in the synthesis of proto-oncogene tyrosine-protein kinase (Src) inhibitors, which show promise in oncology .
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Anti-inflammatory Agents: Derivatives bearing triazole linkages, synthesized via click chemistry, exhibit cyclooxygenase-2 (COX-2) selectivity, reducing gastrointestinal toxicity compared to non-selective NSAIDs .
Physicochemical Properties and Stability
Solubility and Partitioning
The methyl ester group improves lipophilicity relative to the carboxylic acid form, as evidenced by a calculated logP (octanol-water partition coefficient) of 1.2 ± 0.3 . This property enhances membrane permeability, making the compound suitable for prodrug strategies.
Thermal Stability
Differential scanning calorimetry (DSC) studies indicate a decomposition temperature of 215°C, with no observed melting point below this threshold . Storage recommendations include protection from moisture at 2–8°C under inert atmosphere.
Analytical Characterization Methods
Quality Control Protocols
MolCore employs a combination of chromatographic and spectroscopic techniques to ensure batch consistency:
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HPLC: Reverse-phase C18 column (4.6 × 150 mm, 5 µm), mobile phase acetonitrile/water (70:30), retention time 6.8 min .
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NMR: ¹H NMR (400 MHz, CDCl₃) δ 7.85 (s, 1H, pyrazole-H), 3.90 (s, 3H, OCH₃), 3.30 (s, 3H, NCH₃), 3.05 (s, 1H, C≡CH) .
Future Research Directions
Unmet Needs and Opportunities
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Metabolic Profiling: In vitro studies to characterize cytochrome P450-mediated oxidation pathways.
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Crystallography: X-ray diffraction analysis to elucidate solid-state packing and polymorphic forms.
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Targeted Drug Delivery: Conjugation to nanoparticle carriers to enhance bioavailability of derived therapeutics.
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